hrdB protein
Description
Properties
CAS No. |
146409-37-2 |
|---|---|
Molecular Formula |
C17H28N4O2 |
Synonyms |
hrdB protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Promoter Recognition: σhrdB binds to E. coli-like consensus promoters (e.g., dagAp4, rrnDp2), while σhrdD recognizes distinct promoters (e.g., whiBp2) . Cross-recognition occurs in vitro (e.g., actII-orf4p by both σhrdB and σhrdD), but genetic studies confirm non-redundancy in vivo .
- Structural Divergence : Mutations in hrdB’s region 1.1 (e.g., sites 415, 488) enhance transcription initiation by destabilizing autoinhibition, whereas analogous regions in σhrdD lack this regulatory mechanism .
Functional Roles and Genetic Essentiality
- hrdB : Indispensable for viability in S. coelicolor and S. avermitilis. Governs >50% of transcripts during vegetative growth, including bld genes (e.g., bldD, bldN) that suppress differentiation .
- hrdD: Non-essential; regulates developmental transitions (e.g., aerial hyphae formation) and secondary metabolism. Transcriptional activity peaks during sporulation .
Mutation and Engineering Outcomes
Notable Findings:
- σhrdB’s dominance over homologs is evident in S. coelicolor, where neither σhrdA nor σhrdC compensates for hrdB loss .
Preparation Methods
Strain Construction and Chromosomal Tagging
The chromosomal integration of epitope tags into the hrdB gene enables targeted purification. In Streptomyces coelicolor, a codon-optimized HA tag (YPYDVPDYA) was inserted into the native hrdB locus via homologous recombination. A gene cassette containing apramycin resistance and FLP recognition target (FRT) sites was amplified from plasmid pIJ773 and electroporated into E. coli BW25113/pIJ790. Conjugation with S. coelicolor A3(2) yielded double-crossover exconjugants, validated by PCR and sequencing. This approach preserves native regulatory elements while facilitating immunoprecipitation.
In Streptomyces griseus, the hrdB gene was cloned and sequenced, revealing a 1,542-bp open reading frame encoding a 514-amino-acid protein. N-terminal sequencing confirmed the deduced amino acid sequence, underscoring the conservation of principal sigma factors across Streptomyces species.
Cell Culture and Protein Extraction
For chromatin immunoprecipitation (ChIP), S. coelicolor cultures were grown for 22 h, crosslinked with 1% formaldehyde, and quenched with glycine. Cells were lysed in RIPA buffer (0.1% SDS, 0.5% sodium deoxycholate) and sonicated to shear DNA into 200–500 bp fragments. Centrifugation at 20,000 × g clarified lysates, yielding supernatants with 2 mg/mL protein.
Immunoprecipitation and Elution
Anti-HA affinity chromatography was employed for hrdB purification. Precleared lysates were incubated with anti-HA antibody (Roche) for 16 h, followed by Protein-G Agarose binding. Sequential washes with RIPA, LiCl-based buffer, and TE buffer removed contaminants. Elution with 1% SDS and 50 mM Tris (pH 8) recovered hrdB-DNA complexes, which were decrosslinked overnight at 60°C with Proteinase K.
Recombinant Expression in Heterologous Hosts
Cloning and Vector Design
Recombinant hrdB expression often utilizes E. coli systems for scalability. The ArcticExpress strain, engineered for cold-adapted chaperone coexpression, enhances solubility of thermosensitive proteins. Plasmid transformation at 37°C, followed by 30°C pre-induction growth, primes cells for low-temperature induction.
Low-Temperature Induction and Harvesting
IPTG induction at 10–13°C for 24 h minimizes inclusion body formation. Post-induction, cultures are chilled on ice, and cells are lysed via mechanical disruption or freeze-thaw cycles. Solubilization buffers containing detergents (e.g., Triton X-100) and protease inhibitors stabilize membrane-associated proteins.
Affinity Chromatography
His-tagged hrdB purification leverages immobilized metal affinity chromatography (IMAC). Nickel-nitrilotriacetic acid (Ni-NTA) resin binds histidine residues, and imidazole gradients (20–500 mM) elute the protein. GST-tagged variants employ glutathione-Sepharose, with elution using reduced glutathione.
Comparative Analysis of Purification Techniques
Challenges and Optimization Strategies
Solubility and Refolding
Recombinant hrdB expressed in E. coli often forms inclusion bodies, necessitating refolding. Urea or guanidine hydrochloride denaturation, followed by dialysis into stabilizing buffers, restores activity. ArcticExpress strains mitigate this by coexpressing cold-adapted chaperonins.
Tag Removal and Functional Assays
TEV protease cleavage sites facilitate tag removal post-purification. However, residual protease contamination necessitates additional size-exclusion chromatography. Functional validation via electrophoretic mobility shift assays (EMSAs) confirms DNA-binding activity.
Recent Advances in hrdB Preparation
Q & A
Q. What is the functional role of σhrdB in Streptomyces species, and how does it influence antibiotic biosynthesis?
σhrdB is the principal sigma factor of RNA polymerase in Streptomyces, directing transcription initiation by recognizing promoter regions (e.g., TTGACN-16–18 bp-AN3T consensus sequences). It regulates morphogenesis and antibiotic production by activating pathway-specific regulators like aveR, which controls avermectin biosynthetic genes. Methodologically, promoter activity can be validated using electrophoretic mobility shift assays (EMSAs) or in vitro transcription assays with reconstituted RNA polymerase holoenzymes .
Q. Which conserved domains in hrdB are critical for its interaction with RNA polymerase and promoter DNA?
Key domains include:
- Region 1.1 : Acts as an autoinhibitory domain that masks DNA-binding determinants. Mutations here (e.g., in S. coelicolor) alter transcription initiation efficiency by influencing open complex formation.
- Region 2.4 : Recognizes the −10 promoter motif. Mutations in this region (e.g., A56 and A393 in high-producing strains) disrupt promoter specificity, impacting antibiotic yield . Structural predictions and site-directed mutagenesis are essential for mapping functional domains.
Q. How can researchers identify σhrdB-specific promoters in novel bacterial strains?
Use bioinformatics tools to scan genomes for consensus sequences (TTGACN-16–18 bp-AN3T) and validate via:
- EMSA : Confirm σhrdB binding to candidate promoters.
- In vitro transcription assays : Test promoter activity with purified σhrdB-RNA polymerase holoenzymes. Discrepancies between in vitro and in vivo results (e.g., minor sigma factors influencing promoter recognition) require chromatin immunoprecipitation (ChIP-seq) for resolution .
Q. What experimental approaches are recommended to study hrdB-dependent transcriptional regulation?
- Genetic knockout/complementation : Assess phenotypic changes (e.g., antibiotic deficiency) in ΔhrdB strains.
- Transcriptomics : Compare global gene expression profiles between wild-type and hrdB mutants.
- Promoter-reporter fusions : Quantify transcriptional activity under varying conditions (e.g., stress, nutrient limitation) .
Q. Which databases provide reliable structural and functional data on hrdB?
- Worldwide Protein Data Bank (wwPDB) : For 3D structures of σhrdB homologs (e.g., σ⁷⁰ family members).
- BindingDB : To query protein-DNA interaction data using advanced search filters (e.g., target organism, binding affinity) .
Advanced Research Questions
Q. How do mutations in hrdB’s conserved regions lead to enhanced antibiotic production in industrial strains?
In high-yield Streptomyces strains, mutations in regions 1.1 (e.g., A56) and 2.4 (e.g., A393) reduce autoinhibition and enhance promoter binding to biosynthetic gene clusters. Quantitative methods include:
- Cryo-EM : Resolve structural changes in RNA polymerase caused by mutations.
- RNA-seq : Identify upregulated pathways (e.g., avermectin biosynthesis) in mutant strains .
Q. What experimental strategies resolve contradictions between in vitro and in vivo promoter recognition by σhrdB?
Discrepancies arise when minor sigma factors or regulatory proteins compete with σhrdB in vivo. Solutions include:
- Cross-linking/MS : Identify proteins interacting with σhrdB at target promoters.
- Single-molecule fluorescence microscopy : Visualize real-time promoter occupancy in living cells .
Q. How can hrdB be engineered to optimize secondary metabolite production without disrupting essential cellular functions?
- Directed evolution : Screen for hrdB variants that enhance transcription of biosynthetic genes while maintaining native promoter specificity.
- Ribosome profiling : Monitor translational efficiency to avoid unintended metabolic burdens .
Q. What computational tools are available to predict the impact of hrdB mutations on promoter binding?
Q. How do researchers validate the global transcriptional impact of hrdB mutations in Streptomyces?
Combine RNA-seq with chromatin accessibility assays (ATAC-seq) to:
- Identify differentially expressed genes.
- Map changes in promoter accessibility caused by hrdB dysfunction.
Integrate data with network analysis to pinpoint regulatory hubs influenced by σhrdB .
Methodological Notes
- Contradictory Data : When in vitro assays suggest σhrdB binds a promoter (e.g., aveRp) but in vivo results conflict, use ChIP-qPCR to confirm occupancy in native chromatin contexts .
- Ethical Compliance : Ensure genetic engineering complies with institutional biosafety guidelines (e.g., NIH Guidelines for Research Involving Recombinant DNA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
